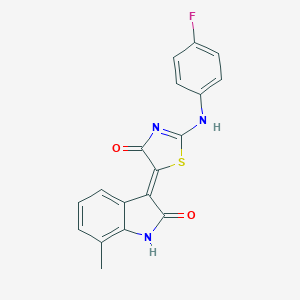![molecular formula C20H16ClFN4O2S B307907 1-[6-(2-CHLORO-6-FLUOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE](/img/structure/B307907.png)
1-[6-(2-CHLORO-6-FLUOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(2-CHLORO-6-FLUOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2-CHLORO-6-FLUOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazepine structure, followed by the introduction of the triazino group and subsequent functionalization with chloro, fluoro, methylsulfanyl, and propionyl groups. Common reagents used in these reactions include halogenating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production.
化学反応の分析
Types of Reactions
1-[6-(2-CHLORO-6-FLUOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazino or benzoxazepine rings.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.
Materials Science: The compound’s properties may be explored for use in advanced materials, such as organic semiconductors or polymers.
Biological Research: It can serve as a tool for investigating biological pathways and mechanisms.
作用機序
The mechanism of action of 1-[6-(2-CHLORO-6-FLUOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-acetyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-butyryl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Uniqueness
The uniqueness of 1-[6-(2-CHLORO-6-FLUOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H16ClFN4O2S |
|---|---|
分子量 |
430.9 g/mol |
IUPAC名 |
1-[6-(2-chloro-6-fluorophenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C20H16ClFN4O2S/c1-3-15(27)26-14-10-5-4-7-11(14)17-18(23-20(29-2)25-24-17)28-19(26)16-12(21)8-6-9-13(16)22/h4-10,19H,3H2,1-2H3 |
InChIキー |
WZLIKLYMWOOMQH-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C=CC=C4Cl)F |
正規SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C=CC=C4Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-ethyl-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307825.png)
![6-(5-Bromo-2-thienyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307827.png)
![6-(4-Ethoxy-3-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307829.png)
![1-[3-(METHYLSULFANYL)-6-(2,4,5-TRIMETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE](/img/structure/B307830.png)

![1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307834.png)
![6-(2-Ethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307835.png)
![7-Acetyl-3-(hexylsulfanyl)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307836.png)
![2-[5-bromo-2-ethoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B307838.png)
![(3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B307840.png)
![6-[4-(Benzyloxy)-3-ethoxyphenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307841.png)
![2-[(2E)-2-[(5-methylthiophen-2-yl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B307843.png)
![1-[6-[5-(3-BROMOPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE](/img/structure/B307846.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307847.png)
